molecular formula C9H12O2 B123019 2-Phenyl-1,3-propanediol CAS No. 1570-95-2

2-Phenyl-1,3-propanediol

Cat. No. B123019
CAS RN: 1570-95-2
M. Wt: 152.19 g/mol
InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-propanediol is a compound that is structurally related to various diol compounds that have been studied for their chemical properties and potential applications in different fields. Although the specific compound 2-Phenyl-1,3-propanediol is not directly mentioned in the provided papers, the related compounds and their derivatives offer insights into the chemical behavior and synthesis of similar molecules.

Synthesis Analysis

The synthesis of related compounds involves various routes, including the use of enzymatic reactions and chemical catalysis. For instance, the reduction of 1-phenyl-1,2-propanedione with baker's yeast yielded optically active 1-phenyl-1,2-propanediol, showcasing the use of biological systems for chiral synthesis . Similarly, the preparation of active isomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol involved separation of diastereomers and enantiomers, which is relevant for the synthesis of pure isomers of related diols . The enzymatic resolution of butanoic esters of various ethers of 3-methoxy-1,2-propanediol also demonstrates the potential for selective synthesis of optically active compounds .

Molecular Structure Analysis

The molecular structure of related diols can be analyzed through spectroscopic methods such as NMR spectroscopy, as seen in the characterization of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol . The crystal structure of racemic erythro-1,2-diphenyl-1,3-propanediol provides information on the conformation and intermolecular interactions of such compounds, which can be extrapolated to understand the structural behavior of 2-Phenyl-1,3-propanediol .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various reactions such as ammonolysis, thiocarbonylation, and hydrogenation. Ammonolysis of 2,3-epoxy-3-phenyl-1-propanol led to the formation of 1-phenyl-1-amino-2,3-propanediol , while the thiocarbonylation of conjugated enynes with thiols and carbon monoxide in the presence of palladium complexes produced 2-(phenylthiocarbonyl)-1,3-dienes . The enantioselective hydrogenation of 1-phenyl-1,2-propanedione resulted in the formation of 1-hydroxy-1-phenylpropanone and related diols .

Physical and Chemical Properties Analysis

The physical and chemical properties of related diols can be inferred from their synthesis and molecular structure. For example, the solvatochromic effect and aggregation-induced emission of the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione indicate the influence of substituents on the photophysical properties . The enantioselectivity and kinetic analysis of the glucosyltransferase inhibitor provide insights into the interaction of diols with biological molecules .

Scientific Research Applications

Biotechnological Production

2-Phenyl-1,3-propanediol is closely related to 1,3-propanediol (1,3-PD), which has numerous applications in biotechnology. It is a valuable compound used as a monomer in the synthesis of commercially significant products, including cosmetics, foods, lubricants, and medicines. The biotechnological production of 1,3-PD often involves microbial processes using genetically engineered strains, offering advantages such as economic viability and environmental friendliness compared to chemical synthesis methods (Yang et al., 2018).

Microbial Production Enhancements

Significant research has been dedicated to improving the microbial production of 1,3-PD. Various methods, including metabolic and genetic engineering, have been applied to increase yields and overcome production barriers. This includes using modified strains of microorganisms like Clostridium butyricum and Klebsiella pneumoniae, which have shown enhanced production capabilities (Saxena et al., 2009).

Applications in Polymer Industry

1,3-Propanediol is a key raw material for producing biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines. The development of bioprocess engineering methods for its production has broadened its application in the polymer industry, especially in the production of polyesters, polyethers, and polyurethanes (Kaur et al., 2012).

Downstream Processing and Purification

The separation and purification of biologically produced diols, including 1,3-propanediol, are crucial for their industrial use. Various technologies, such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive fermentations, have been studied to improve the yield, purity, and energy efficiency of these processes (Xiu & Zeng, 2008).

Catalytic Conversion and Chemical Synthesis

Catalytic hydrogenolysis of glycerol to propanediols, including 1,3-PD, has been a subject of extensive research. Various catalysts, both transition and noble metals, have been developed for this conversion, demonstrating potential in the efficient synthesis of valuable propanediols (Wang et al., 2015).

Safety And Hazards

When handling 2-Phenyl-1,3-propanediol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Favorable government policies, regulations, and incentives, such as subsidies for renewable energy projects and carbon pricing mechanisms, encourage the adoption of 2-Phenyl-1,3-propanediol solutions .

properties

IUPAC Name

2-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBDZXFJDMJLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166186
Record name 2-Phenyl-1,3-propanediol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-propanediol

CAS RN

1570-95-2
Record name 2-Phenyl-1,3-propanediol
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Record name 2-Phenyl-1,3-propanediol
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Record name 2-Phenyl-1,3-propanediol
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Record name 2-phenyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-phenyl
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Synthesis routes and methods I

Procedure details

Diethyl phenylmalonate is reduced with lithium aluminium hydride to give 2-phenyl-propane-1,3-diol and esterified with an equimolar amount of benzenesulphochloride in anhydrous pyridine to give 2-phenylpropane-1,3-diol monobenzenesulphonate (wax-like substance). Reaction thereof with the potassium salt of hexadecanethiol in ethanol gives the desired 3-hexadecylthio-2-phenylpropan-1-ol (wax-like substance).
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Synthesis routes and methods II

Procedure details

To 5.11 g of phenylmalonic acid in 50 mL of ether cooled to 0° C. was added 60 mL of a 1M solution of lithium aluminum hydride in THF. After stirring the mixture at room temperature overnight, the excess lithium aluminum hydride was quenched with ethyl acetate and dilute hydrochloric acid. The 1,3-dihydroxy-2-phenylpropane was isolated by ether extraction, and subsequent purification by flash chromatography gave 1.34 g of product characterized by NMR. This is treated with one equivalent of tosyl chloride in pyridine to afford the monotosylate. The purified monotosylate is heated in acetone with excess sodium iodide (as described in Example 23) to produce the 1-iodo-2-phenyl-3-propanol. Subsequent silylation with trimethylsilyltriflate (as in Example 16) and treatment of the iodosilylether with triphenylphosphine in toluene at 100 ° C. gives the title compound, which is characterized by its NMR and mass spectra.
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5.11 g
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reactant
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50 mL
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solution
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Synthesis routes and methods III

Procedure details

A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate monohydrate and 140 ml of absolute ethanol was cooled to 15° C. after which 7.1 g of solid sodium borohydride was added. The reaction was completed by quenching the excess of sodium borohydride with 10% HCl solution and distilling the residual ethanol. 8 ml of NaOH 50% were added in order to obtain a pH of between about 8.0 to about 9.0. The obtained 2-phenyl-1,3-propanediol was then extracted into 400 ml of ethyl acetate. The organic layer was washed with 40 ml of water and filtered through alumina. The precipitate was crystallized from toluene following solvent removal, to obtain 8.9 g of 2-phenyl-1,3-propanediol with a yield of 69%.
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20 g
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6.6 g
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140 mL
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solid
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7.1 g
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Synthesis routes and methods IV

Procedure details

Sodium dihydrogen phosphate (58.3 g) was added to a solution of 50 g of diethyl phenylmalonate in 350 ml of ethanol. The mixture was cooled to 5-7° C. and a solution of 16.7 g of sodium borohydride in 38 ml of 0.2% NaOH was gradually added. The mixture was stirred for additional 2 hours and the Ethanol was distilled out. The reaction was quenched by adding 132 ml of water followed by heating to 50° C.-60° C. for 2 hours. The solution was then basified with 50% NaOH and extracted with ethyl acetate. The organic layer was washed with water and evaporated to dryness. The precipitate was crystallized from toluene. 20 g of 2-phenyl-1,3-propanediol was obtained with a yield of 63%.
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58.3 g
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50 g
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350 mL
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16.7 g
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38 mL
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Synthesis routes and methods V

Procedure details

The reaction is carried out in a nitrogen atmosphere in a predried 250 ml RB flask with a side arm and a distillation apparatus leading to a nitrogen outlet. 180 mmoles of lithium aluminum hydride is added to the flask in sufficient tetrahydrofuran to dissolve the lithium aluminum hydride. The solution is cooled with rapid stirring to about 0° C. and 30 mmoles of diethyl phenylmalonic acid ester is slowly added followed by four ml of dry xylene which functions as a heat transfer material and prevents the contents of the flask from "bumping". The solution is heated to about 135° C. and maintained at such temperature for approximately two hours. The reaction mixture is cooled to about 0° C. and an extract solvent composed of equal parts tetrahydrofuran and ethyl ether is added and residual hydride is quenched with water. 90 ml of 2N hydrochloric acid is added to complete hydrolysis. The solution is then extracted twice with ether, the aqueous phase is made alkaline (pH 9-10) with a saturated potassium carbonate solution and extracted with ether. The organic phases are combined, washed with saturated potassium carbonate solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield crude 2-phenyl-1,3-propanediol. Purified 2-phenyl-1,3-propanediol (mp 51°-53° C.) was obtained by recrystallization from a mixture of hexane/toluene/ether (10:5:1) in a yield of 72%.
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hexane toluene ether
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180 mmol
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Name
diethyl phenylmalonic acid ester
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30 mmol
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1,3-propanediol
Reactant of Route 2
2-Phenyl-1,3-propanediol
Reactant of Route 3
2-Phenyl-1,3-propanediol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Phenyl-1,3-propanediol

Citations

For This Compound
417
Citations
RN Patel, RS Robison, LJ Szarka - Applied microbiology and …, 1990 - Springer
A key intermediate (S(−) 2-cyclohexyl-1,3-propanediol monoacetate) was made with high optical purity for the total synthesis of a new angiotensin converting enzyme inhibitor, Fosinopril…
Number of citations: 33 link.springer.com
R Mitsui, S Shinya, Y Ichiyama, K Kudo… - Bioscience …, 2007 - Taylor & Francis
Bacillus cereus 809A and Burkholderia sp. 711C were isolated from soil. These strains demonstrate hydrolysis activity towards prochiral 2-phenyl-1,3-propanediol diacetate and …
Number of citations: 4 www.tandfonline.com
JH McGee, DJ Erikson, C Galbreath, DA Willigan… - Toxicological …, 1998 - Elsevier
Felbamate, 2-phenyl-1,3-propanediol dicarbamate, is a novel anticonvulsant that is effective against both chemically and electrically induced seizures in laboratory animals. Acute, …
Number of citations: 20 www.sciencedirect.com
C Lin, Y Hiraga, K Masaki, H Iefuji, K Ohkata - Journal of Molecular …, 2006 - Elsevier
In order to elucidate the nature of a novel lipase (CSL), isolated from the yeast Cryptococcus spp. S-2, in chiral recognition by comparison with that of immobilized PPL, the …
Number of citations: 11 www.sciencedirect.com
C Lin, Y Hiraga, K Masaki, H Iefuji… - Biocatalysis and …, 2006 - Taylor & Francis
The effect of temperature on enantioselectivity and desymmetrization in the acetylation of 2-phenyl-1,3-propanediol (1a), 2-benzyl-1,3-propanediol (1b), 2-methyl-2-phenyl-1,3-…
Number of citations: 9 www.tandfonline.com
PM Ruoff, JR Miller - Journal of the American Chemical Society, 1950 - ACS Publications
Treatment of the hydrochloride with sodium bicarbonate in water precipitated the free base (VII), apparently sometimes as a hydrate and sometimes as a mixture ofthe hydrate and the …
Number of citations: 6 pubs.acs.org
YN Chol, N Kucharczyk, RD Sofia - Tetrahedron, 1986 - Elsevier
Three major metabolites of felbamate, namely 2-(4-hydroxyphyenyl)-1, 3-propanediol dicarbamate. [4], 2-hydroxy-2-phenyl-1,3-propanediol dicarbamat [12], and 2-phenyl-1,3-…
Number of citations: 5 www.sciencedirect.com
TA Miller, CM Dieckhaus… - … Process Research & …, 2000 - ACS Publications
A simple, one-pot procedure for the preparation of 2-phenyl-1,3-propanediol monocarbamate (MCF) has been developed. This procedure represents the most efficient method for …
Number of citations: 3 pubs.acs.org
JH McGee, WH Butler, DJ Erikson… - Toxicological …, 1998 - academic.oup.com
Felbamate, 2-phenyl-1,3-propanediol dicarbamate, is a novel anticonvulsant that is effective against both chemically and electrically induced seizures in laboratory animals. Oncogenic …
Number of citations: 1 academic.oup.com
PER Keys - researchgate.net
A novel synthetic and puri? cation procedure has been dis closed in the present invention that provides crystalline fel bamate Which has a desirable tapped bulk density, alloWing for …
Number of citations: 0 www.researchgate.net

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